molecular formula C10H9ClF3NO B2984534 2-Chloro-N-(3-trifluoromethyl-benzyl)-acetamide CAS No. 101824-35-5

2-Chloro-N-(3-trifluoromethyl-benzyl)-acetamide

Cat. No.: B2984534
CAS No.: 101824-35-5
M. Wt: 251.63
InChI Key: AFWJINGUGZLWCH-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-trifluoromethyl-benzyl)-acetamide is a chloroacetamide derivative featuring a trifluoromethyl (-CF₃) group at the meta position of the benzyl ring. This compound is structurally characterized by a chloroacetamide backbone (Cl-CH₂-C(=O)-NH-) linked to a 3-trifluoromethyl-substituted benzyl group. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the compound's electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c11-5-9(16)15-6-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWJINGUGZLWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-trifluoromethyl-benzyl)-acetamide typically involves the reaction of 2-chloroacetamide with 3-trifluoromethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-trifluoromethyl-benzyl)-acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group of the acetamide to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N-(3-trifluoromethyl-benzyl)-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-trifluoromethyl-benzyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and applications of 2-Chloro-N-(3-trifluoromethyl-benzyl)-acetamide and related compounds.

Substituent Effects on Molecular Conformation and Hydrogen Bonding

  • 2-Chloro-N-(3-methylphenyl)acetamide (): The meta-methyl group induces a syn conformation of the N–H bond relative to the substituent. This contrasts with 2-chloro-N-(3-nitrophenyl)acetamide , where the nitro group (electron-withdrawing) results in an anti conformation. Such conformational differences alter intermolecular hydrogen bonding (N–H⋯O) and crystal packing .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Properties Reference
This compound -CF₃ (meta) ~251.6 High lipophilicity due to -CF₃; lower solubility in polar solvents N/A
2-Chloro-N-(3-nitrophenyl)acetamide -NO₂ (meta) 214.6 Higher polarity; stronger hydrogen bonding (N–H⋯O)
2-Chloro-N-(5-chloropyridin-2-yl)acetamide Pyridyl-Cl 219.0 Enhanced reactivity in heterocyclic systems; potential for π-π stacking
2-Chloro-N-(4-sulfamoylphenyl)acetamide -SO₂NH₂ (para) 248.7 Improved aqueous solubility due to sulfonamide group

Key Research Findings

Crystallographic Insights: Meta-substituents like -CF₃ or -NO₂ influence molecular packing. For instance, N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide () exhibits halogen bonding (Cl⋯O), which stabilizes crystal structures .

Biological Prioritization : In silico studies prioritize acetamide TPs based on substituent effects. For example, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is prioritized over hydroxylated analogs due to its environmental persistence .

Thermodynamic Properties : Melting points vary significantly; N-(3-chlorophenyl)acetamide melts at 349.8 K, while nitro-substituted analogs may exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

2-Chloro-N-(3-trifluoromethyl-benzyl)-acetamide is a chemical compound with significant potential in pharmacology, particularly due to its structural characteristics that suggest various biological activities. Its molecular formula is C10H9ClF3N, featuring a chloro group, a trifluoromethyl group, and an acetamide functional group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H7ClF3NO\text{C}_9\text{H}_7\text{ClF}_3\text{NO}

It is characterized by:

  • Chloro Group : Enhances reactivity and may serve as a leaving group in nucleophilic substitution reactions.
  • Trifluoromethyl Group : Increases lipophilicity, potentially improving membrane permeability and bioavailability.
  • Acetamide Functional Group : Plays a crucial role in its chemical reactivity and biological interactions.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have shown that derivatives with trifluoromethyl substitutions tend to demonstrate higher efficacy in preventing seizures. A comparative analysis of various compounds is summarized in Table 1:

Compound NameAnticonvulsant ActivityDosage (mg/kg)Test Method
This compoundPotentially activeTBDMES
N-(3-Trifluoromethyl-benzyl)acetamideModerate activity100MES
N-(4-Chlorobenzyl)acetamideInactive--

Note: TBD = To Be Determined; MES = Maximal Electroshock test.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also interact with enzymes involved in inflammatory pathways. The trifluoromethyl group is known to enhance the compound's interaction with biological targets, potentially leading to anti-inflammatory effects.

While the specific mechanisms of action for this compound remain to be fully elucidated, it is hypothesized that the compound interacts with neurotransmitter receptors or enzymes that play a role in seizure activity and inflammation. The presence of electron-withdrawing groups like the trifluoromethyl moiety may enhance binding affinity to these targets.

Case Studies

Several studies have explored the biological activity of related compounds. For example, research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity linked to specific substituents at the anilide moiety. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(3-trifluoromethyl-benzyl)-acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis typically involves nucleophilic substitution between 3-trifluoromethyl-benzylamine and chloroacetyl chloride. Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of chloroacetyl chloride to amine), temperature (0–5°C to minimize side reactions), and solvent (anhydrous dichloromethane or DMF). Catalytic KI in DMF enhances reactivity via halogen exchange . Continuous flow reactors improve scalability and reproducibility by maintaining precise temperature and mixing .

Q. How can spectroscopic and chromatographic techniques validate the compound’s purity and structural integrity?

  • Methodology :

  • NMR : Compare 1H^1H/13C^{13}C NMR shifts with analogs (e.g., 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide ). Key signals include δ~4.2 ppm (CH2_2Cl) and δ~7.5–8.0 ppm (aromatic protons).
  • IR : Confirm amide C=O stretch at ~1650–1680 cm1^{-1} and N–H bend at ~1550 cm1^{-1} .
  • HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS to detect [M+H]+^+ at m/z 280.1 (calculated) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Antibacterial : Broth microdilution (CLSI guidelines) against Gram-negative (e.g., K. pneumoniae) and Gram-positive strains, with MIC values compared to ciprofloxacin .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC50_{50}, ensuring selectivity indices >10 .

Advanced Research Questions

Q. How do substituents on the benzyl ring influence crystallographic conformation and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction (SHELXL ) reveals that electron-withdrawing groups (e.g., –CF3_3) induce synclinal N–H conformation, stabilizing N–H⋯O hydrogen bonds (2.8–3.0 Å). Compare with analogs like 2-chloro-N-(3-methylphenyl)acetamide, where anti-conformation dominates with –CH3_3 substituents . ORTEP-3 visualizes packing motifs (e.g., herringbone vs. layered) .

Q. What computational strategies predict binding affinities and metabolic stability of this compound?

  • Methodology :

  • Docking (AutoDock Vina) : Dock into bacterial FabH enzyme (PDB: 1HNJ) to assess hydrophobic interactions with –CF3_3 and halogen bonding with active-site residues .
  • MD Simulations (GROMACS) : Simulate solvated systems (100 ns) to evaluate conformational stability and ligand-protein residence times .
  • ADMET Prediction (SwissADME) : Calculate logP (~2.5) and CYP450 metabolism profiles to prioritize derivatives with improved bioavailability .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Repetition : Test multiple batches to rule out synthetic variability.
  • Synergy Studies : Use checkerboard assays (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide + cefepime) to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Meta-Analysis : Pool data from structurally related compounds (e.g., chloroacetamide herbicides ) to identify trends in substituent-activity relationships.

Structural and Functional Analogues

Compound NameKey Structural FeaturesBiological Activity InsightsReference
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide–NO2_2/–F substituentsEnhanced antibacterial synergy
2-Chloro-N-(3,4-dimethylphenyl)acetamide–CH3_3 ortho/meta positionsAltered crystal packing
2-Chloro-N-(pyrazol-4-yl)acetamideHeterocyclic coreImproved metabolic stability

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